molecular formula C13H10N2O2S B1305915 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde CAS No. 842957-71-5

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Cat. No. B1305915
CAS RN: 842957-71-5
M. Wt: 258.3 g/mol
InChI Key: SMYSLMXDOBVUIC-UHFFFAOYSA-N
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Description

The compound "5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde" is a chemically synthesized molecule that appears to incorporate a furan-2-carbaldehyde moiety as part of its structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that can shed light on the potential characteristics and synthetic routes for such a molecule.

Synthesis Analysis

The synthesis of furan derivatives can be approached through various methods. For instance, the dehydration of certain hydroxy derivatives can lead to the formation of furan compounds, as seen in the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan . This suggests that a similar dehydration strategy might be applicable in synthesizing the furan moiety of the target compound. Additionally, furan-2-carbaldehydes have been used as C1 building blocks in the synthesis of bioactive molecules, indicating their versatility in chemical synthesis . This could imply that the furan-2-carbaldehyde part of the target compound might be synthesized from biomass-derived chemicals, contributing to a greener synthetic route.

Molecular Structure Analysis

The molecular structure of the target compound likely features a benzoimidazole group linked to a furan ring via a sulfanyl bridge. The presence of a methyl group on the benzoimidazole suggests potential steric and electronic effects that could influence the molecule's reactivity and interactions. Although the papers do not directly analyze the molecular structure of the target compound, they do provide insights into the structural aspects of related furan derivatives, which can be useful in predicting the behavior of the compound .

Chemical Reactions Analysis

The reactivity of furan derivatives can be quite diverse. For example, furan-2-carbaldehydes have been used in photocatalytic C–C bond cleavage reactions to synthesize quinazolin-4(3H)-ones . This indicates that the aldehyde group on the furan ring can participate in various chemical transformations. Moreover, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have been shown to produce fully substituted furans , suggesting that the benzoimidazole moiety of the target compound could potentially engage in similar multicomponent reactions to yield complex furan structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde" are not directly discussed in the provided papers, the properties of furan derivatives and their reactivity patterns can be inferred. Furan compounds are known for their aromaticity and reactivity due to the electron-rich oxygen atom in the ring. The presence of substituents such as aldehydes and sulfanyl groups can further modify these properties, affecting the compound's boiling point, solubility, and stability . The aldehyde group, in particular, could make the compound reactive towards nucleophilic additions or condensation reactions.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . It’s important to follow appropriate safety protocols when working with this compound .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis . As more research is conducted, we will gain a better understanding of this compound .

properties

IUPAC Name

5-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-2-4-10-11(6-8)15-13(14-10)18-12-5-3-9(7-16)17-12/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYSLMXDOBVUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389771
Record name 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

CAS RN

842957-71-5
Record name 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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